molecular formula C11H8ClFN2O B13212968 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine

Cat. No.: B13212968
M. Wt: 238.64 g/mol
InChI Key: JCPCYUXSYQAUJP-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 2-methylphenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3). The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium phosphate (K3PO4).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s fluorine and chlorine atoms can enhance its binding affinity to target proteins, leading to effective inhibition. The molecular targets and pathways involved vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine is unique due to the presence of the 2-methylphenoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacologically active compound and its suitability for specific applications in materials science.

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine

InChI

InChI=1S/C11H8ClFN2O/c1-7-4-2-3-5-9(7)16-10-8(13)6-14-11(12)15-10/h2-6H,1H3

InChI Key

JCPCYUXSYQAUJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC=C2F)Cl

Origin of Product

United States

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